molecular formula C8H6N4 B13405534 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine CAS No. 795277-70-2

1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine

Cat. No.: B13405534
CAS No.: 795277-70-2
M. Wt: 158.16 g/mol
InChI Key: WKUZWNQPTNIAAB-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine is a heterocyclic compound that features a fused ring system composed of imidazole, pyrrole, and pyrimidine rings. This unique structure endows the compound with significant chemical and biological properties, making it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine typically involves multi-step reactions that include cyclization, condensation, and annulation processes. Common synthetic routes include:

Industrial production methods often leverage these synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include α-halogenocarbonyl compounds, oxidizing agents, and reducing agents. The major products formed from these reactions are often functionalized derivatives that exhibit enhanced biological activity.

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

795277-70-2

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3,6,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,10-pentaene

InChI

InChI=1S/C8H6N4/c1-2-9-7-6(1)11-5-12-4-3-10-8(7)12/h1-5,9H

InChI Key

WKUZWNQPTNIAAB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=CN3C2=NC=C3

Origin of Product

United States

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